3-bromo-4-nitrosophenol
Description
3-Bromo-4-nitrosophenol is a phenolic compound featuring both bromine and nitroso functional groups at the 3- and 4-positions of the aromatic ring, respectively. While direct references to this compound are absent in the provided evidence, its structural analogs, such as bromophenols and nitrosophenols, are well-documented. This combination likely results in unique physicochemical properties, including altered solubility, acidity, and thermal stability compared to simpler phenolic derivatives .
Properties
CAS No. |
634603-83-1 |
|---|---|
Molecular Formula |
C6H4BrNO2 |
Molecular Weight |
202 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-nitrosophenol can be achieved through several methods. One common method involves the nitration of 3-bromo-phenol followed by the reduction of the nitro group to a nitroso group. The reaction conditions typically involve the use of concentrated sulfuric acid and nitric acid for the nitration step, followed by reduction using a suitable reducing agent such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of 3-bromo-4-nitrosophenol may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality 3-bromo-4-nitrosophenol.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-nitrosophenol undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitroso group can be reduced to an amino group using reducing agents like sodium borohydride or iron powder.
Substitution: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or iron powder in hydrochloric acid.
Substitution: Aqueous sodium hydroxide or amines in an organic solvent.
Major Products Formed
Oxidation: 3-bromo-4-nitrophenol.
Reduction: 3-bromo-4-aminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-bromo-4-nitrosophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 3-bromo-4-nitrosophenol involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activities. This interaction can disrupt essential biochemical pathways, resulting in antimicrobial or anticancer effects. The bromine atom may also contribute to the compound’s reactivity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Table 1. Comparative Physicochemical Properties
| Compound | Molecular Weight (g/mol) | pKa | Boiling Point (°C) | Key Applications |
|---|---|---|---|---|
| Phenol | 94.11 | ~9.95 | 181.7 | Disinfectant, precursor |
| 4-Nitrophenol | 139.11 | ~7.1 | 279 (decomposes) | Dyes, pH indicators |
| 4-Methyl-3-nitrophenol | 153.14 | ~8.2* | ~285 (estimated) | Organic synthesis |
| 3-Bromo-2-chlorophenol | 207.45 | ~8.5 | ~245 | Antimicrobial agents |
| 3-Bromo-4-nitrosophenol | 218.02 (calc.) | ~6.8 (est.) | ~290 (est.) | Catalysis, coordination chemistry |
*Estimated based on substituent effects.
Table 2. Substituent Effects on Reactivity
| Substituent | Electronic Effect | Steric Effect | Impact on Reactivity |
|---|---|---|---|
| -NO (Nitroso) | Strongly EWG | Moderate | Increases electrophilic substitution |
| -Br (Bromine) | Moderately EWG | High | Deactivates ring, directs meta |
| -CH3 (Methyl) | Mildly EDG | Moderate | Activates ring, directs ortho/para |
| -Cl (Chlorine) | Moderately EWG | Low | Deactivates ring, directs ortho/para |
*EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
